4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a sulfonic acid group, an aminobenzyl group, and a naphthalimide core. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium typically involves multiple steps:
Naphthalimide Formation: The initial step involves the formation of the naphthalimide core. This can be achieved by reacting 1,8-naphthalic anhydride with an appropriate amine under reflux conditions.
Sulfonation: The naphthalimide core is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Aminobenzylation: The final step involves the introduction of the aminobenzyl group. This can be done by reacting the sulfonated naphthalimide with 4-aminobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as crystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalimide core.
Reduction: Reduced forms of the naphthalimide or aminobenzyl groups.
Substitution: Substituted derivatives with various functional groups replacing the sulfonic acid group.
Scientific Research Applications
4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in the study of enzyme activities and as a fluorescent marker in cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility in aqueous environments, while the aminobenzyl and naphthalimide groups contribute to its binding affinity and reactivity. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Sulfo-N-(4-aminophenyl)-1,8-naphthalimide potassium
- 4-Sulfo-N-(4-methylbenzyl)-1,8-naphthalimide potassium
- 4-Sulfo-N-(4-hydroxybenzyl)-1,8-naphthalimide potassium
Uniqueness
4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C19H13KN2O5S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
potassium;2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonate |
InChI |
InChI=1S/C19H14N2O5S.K/c20-12-6-4-11(5-7-12)10-21-18(22)14-3-1-2-13-16(27(24,25)26)9-8-15(17(13)14)19(21)23;/h1-9H,10,20H2,(H,24,25,26);/q;+1/p-1 |
InChI Key |
UZNIVFJOOQNHOE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=C(C=C4)N)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.